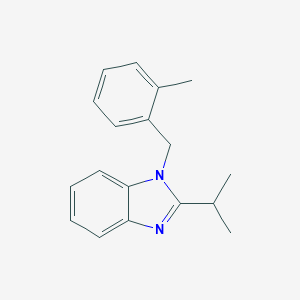![molecular formula C17H13N5OS3 B256748 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB is a heterocyclic compound that belongs to the class of thienylacetamides and has a molecular weight of 425.55 g/mol.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood. However, it has been suggested that CTB exerts its therapeutic effects through the modulation of various signaling pathways. CTB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. CTB has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, CTB has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
CTB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CTB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTB has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, CTB has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CTB in lab experiments is its high potency and specificity. CTB has been shown to exhibit potent anticancer and neuroprotective effects at low concentrations. Additionally, CTB has been shown to be highly selective for its target proteins, which reduces the risk of off-target effects.
However, one of the major limitations of using CTB in lab experiments is its poor solubility in water. This can make it difficult to administer CTB to cells or animals in its active form. Additionally, CTB has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CTB. One area of interest is the development of CTB-based therapeutics for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of CTB and its effects on various signaling pathways. Finally, the development of more soluble and less toxic analogs of CTB could enhance its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercapto-1,3-benzothiazole and sodium azide to yield the triazole precursor. Finally, the triazole precursor is reacted with 2-mercaptoacetamide to form CTB.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and infectious diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. CTB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C17H13N5OS3 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H13N5OS3/c1-9-10(2)25-15(11(9)7-18)19-14(23)8-24-16-20-21-17-22(16)12-5-3-4-6-13(12)26-17/h3-6H,8H2,1-2H3,(H,19,23) |
Clave InChI |
SHNUEAMUNBINOX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)


![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)
![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)